molecular formula C9H7NO B046971 Indole-3-carboxaldehyde CAS No. 487-89-8

Indole-3-carboxaldehyde

Cat. No. B046971
CAS RN: 487-89-8
M. Wt: 145.16 g/mol
InChI Key: OLNJUISKUQQNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Indole-3-carboxaldehyde can be synthesized through various methods, with the Vilsmeier-Haack reaction being one of the most common approaches. This method involves the reaction of indole with phosphorus oxychloride and N,N-dimethylformamide, yielding indole-3-carboxaldehyde with high efficiency. Another notable method involves indium-mediated ternary reactions, which offer a route to symmetrical and unsymmetrical bisindolyl alkanes and indolyl-heterocyclic alkanes in excellent yields (El-Sawy et al., 2017) (Kumar et al., 2003).

Molecular Structure Analysis

The molecular structure of indole-3-carboxaldehyde allows it to participate in various chemical reactions. Its carbonyl group is particularly reactive, facilitating C–C and C–N coupling reactions and reductions. This reactivity is exploited in the synthesis of numerous heterocyclic derivatives and biologically active compounds (El-Sawy et al., 2017).

Chemical Reactions and Properties

Indole-3-carboxaldehyde undergoes a range of chemical reactions, including cycloaddition reactions and cyclopalladation, showcasing its versatility as a chemical building block. Anionic [4+2] cycloaddition reactions of indole-2,3-dienolate with dienophiles lead to substituted carbazoles, demonstrating its utility in synthesizing complex heterocyclic frameworks (Rao et al., 1995).

Physical Properties Analysis

The physical properties of indole-3-carboxaldehyde, such as its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in synthetic procedures. These properties are determined by its molecular structure, particularly the presence of the carbonyl group and the indole ring system.

Chemical Properties Analysis

Indole-3-carboxaldehyde exhibits a wide array of chemical properties due to its reactive carbonyl group and aromatic indole ring. It is a precursor for numerous reactions including the aza-Friedel-Crafts reactions, which are pivotal for synthesizing 3-substituted indoles, a core structure in many biologically active compounds (Shirakawa & Kobayashi, 2006).

Scientific Research Applications

  • Plant Metabolism : Indole-3-carboxaldehyde is found in cabbage Brassica oleracea leaves and inflorescences. It has been shown to inhibit water-cress seed germination at certain concentrations, suggesting a role in plant metabolism (Devys & Barbier, 1991).

  • Chemical Synthesis : This compound is a substrate for various nitrogen nucleophiles, contributing to the synthesis of biologically active compounds like N-(2-indolyl)imidazole, a precursor for unusual tryptophan derivatives (Comber & Moody, 1992).

  • Fluorescence Sensing : Carbonyl-based indole derivatives, including indole-3-carboxaldehyde, can generate white light due to proton transfer, making them efficient fluorescence sensors (Singla, Bhadram, Narayana, & Chowdhury, 2013).

  • Organic Reactions : Studies have improved the allylindation of indole-3-carboxaldehyde, resulting in better yields and more efficient processes in the presence of azoles (Cravotto et al., 2006).

  • Synthesis of Pharmaceuticals and Agrochemicals : Indole-3-carboxaldehyde is an intermediate in the synthesis of various pharmaceutical and agrochemical compounds, highlighting its importance in industrial chemistry (El-Sawy, Abo‐Salem, & Mandour, 2017).

  • Free Radical Scavenging : Some derivatives of indole-3-carboxaldehyde, isolated from natural sources, have shown free radical scavenging activity, indicating potential applications in antioxidant therapies (Kim et al., 1997).

properties

IUPAC Name

1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNJUISKUQQNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060069
Record name 1H-Indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan powder; [Alfa Aesar MSDS], Solid
Record name Indole-3-carboxaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21032
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Indole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00043 [mmHg]
Record name Indole-3-carboxaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21032
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Indole-3-carboxaldehyde

CAS RN

487-89-8
Record name Indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-3-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDOLE-3-CARBOXALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-carboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLE-3-CARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FN04C32UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197 - 199 °C
Record name Indole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Synthesis of the indoquinone-Naloxone linker involves multiple steps. Starting from 2-methyl-5-methoxyindole, alkylation on nitrogen with sodium hydride and t-butyl 4-bromobutanoate, followed by formylation provides the 3-formyl indole. After the nitration reaction, the 4-NO2 group is reduced to the amino group. Treatment with Fremy's salt produces the indoquinone structure. The 3-formyl group is reduced and converted to 4-NO2-phenyl carbonate compound A. Morphine is converted to the carbamate compound B through an activated carbonate intermediate. Compounds A and B are combined in the presence of an amine in DMF to provide the completed drug-linker unit after an acid catalyzed t-butyl ester hydrolysis (Scheme 9).
[Compound]
Name
indoquinone-Naloxone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

As shown by the above generalized scheme, the indole is treated with phosphorus oxychloride and DMF to produce the corresponding 3-formyl indole (XIV). The latter is treated with nitromethane and ammonium acetate to obtain the corresponding 3-(2'-nitroethenyl)indole (XV), which then is reduced to the desired tryptamine (XVI).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 500 mL round bottom flask containing 250 mL of DMF at 0° C. was added 105 mL (1.12 mol) of phosphorous oxychloride dropwise via an addition funnel. The reaction mixture was stirred for 30 min at 0° C. and then indole (0.51 mol) was added as a solid. The reaction mixture was heated to 80° C. for 6 h and then cooled in an ice bath. The cold solidified reaction was quenched with water (˜2 L) until all the solid had dissolved. The solution was kept cool and the pH was adjusted to ˜11 by the addition of 50% NaOH. The precipitate was filtered and washed with water. The filter cake was dried in vacuo in the presence of P2O5 to yield crude indole-3-carboxaldehyde (90-95% yield).
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
0.51 mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

General procedure (GP-O) for the Vilsmeier formylation of the indole core: Phosphorus oxychloride (1.2 eq) was added slowly to ice-cold DMF and the resulting mixture was stirred at 0° C. for 30 minutes. To this was added a solution of indole A1 (1 eq) in DMF and the mixture continued to stir for 6 hours. The reaction mixture was poured into an ice/water mixture and pH was adjusted to 7 by adding 1 N NaOH. The compound was extracted with ethyl acetate (4×) and the combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude material was purified by silica gel chromatography (typical eluents hexanes and ethyl acetate) to afford the desired indole 3-carboxaldehyde D1. The product structure was confirmed by 1H NMR and mass analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indole-3-carboxaldehyde
Reactant of Route 2
Indole-3-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
Indole-3-carboxaldehyde
Reactant of Route 4
Indole-3-carboxaldehyde
Reactant of Route 5
Indole-3-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
Indole-3-carboxaldehyde

Citations

For This Compound
4,620
Citations
D Sinha, AK Tiwari, S Singh, G Shukla, P Mishra… - European journal of …, 2008 - Elsevier
… reactions of indole 3-carboxaldehyde with different l-amino … Schiff base derivatives of indole 3-carboxaldehyde were … all the derivatives of indole 3-carboxaldehyde was determined …
Number of citations: 422 www.sciencedirect.com
RE Stutz - Plant physiology, 1958 - ncbi.nlm.nih.gov
… Bonner (14) that indole-3-carboxaldehyde is the product of the … the formation of indole-3-carboxaldehyde, andalso ruled out ortho-… the formation of indole-3-carboxaldehyde as a major …
Number of citations: 42 www.ncbi.nlm.nih.gov
ER El-Sawy, AB Abdelwahab, G Kirsch - Synthesis, 2018 - thieme-connect.com
… In conclusion, 1H-indole-3-carboxaldehyde serves as a starting material for a number of indole … A 1H-indole-3-carboxaldehyde was the precursor or the key intermediate in all of these …
Number of citations: 16 www.thieme-connect.com
K Husain, M Abid, A Azam - European journal of medicinal chemistry, 2007 - Elsevier
… hydrate and their thiosemicarbazones were synthesized by refluxing aqueous solutions of cycloalkylaminothiocarbonylhydrazines and ethanolic solution of indole-3-carboxaldehyde in …
Number of citations: 65 www.sciencedirect.com
F D'Onofrio, G Renga, M Puccetti, M Pariano… - Cells, 2021 - mdpi.com
… We have previously demonstrated that indole-3-carboxaldehyde (3-IAld), abundantly produced by the commensal Lactobacillus reuteri in condition of unrestricted tryptophan availability…
Number of citations: 19 www.mdpi.com
NC Chen, RK Gholson, N Raica - Biochimica et Biophysica Acta (BBA) …, 1974 - Elsevier
… metabolite, indole-3carboxaldehyde, was found to be formed from D-tryptophan in rats. Indole-3-carboxaldehyde has been … Indole-3-carboxaldehyde has been reported to occur …
Number of citations: 16 www.sciencedirect.com
E El-Sawy, H Abo-Salem, A Mandour - Egyptian Journal of …, 2017 - journals.ekb.eg
1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids. Also they are …
Number of citations: 13 journals.ekb.eg
H Ebrahimi, JS Hadi, HS Al-Ansari - Journal of molecular structure, 2013 - Elsevier
… A new series of Schiff bases were synthesized for the first time by the condensation of indole-3-carboxaldehyde with various sulfa drugs including sulfanilamide, sulfapyridine, …
Number of citations: 75 www.sciencedirect.com
RS Joseyphus, MS Nair - Arabian Journal of Chemistry, 2010 - Elsevier
The Schiff base ligand derived from indole-3-carboxaldehyde(indal) and glycylglycine(glygly) were synthesized and characterized by elemental analysis, IR, electronic spectrum, 1 H …
Number of citations: 133 www.sciencedirect.com
M Puccetti, M Pariano, M Borghi, C Barola… - International Journal of …, 2021 - Elsevier
… We have recently discovered a tryptophan metabolite of microbial origin, indole-3-carboxaldehyde (3-IAld), able to regulate intestinal mucosal homeostasis by acting as a ligand of AhR. …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.